Product packaging for 2',3',4',5'-Tetrachloro-3-biphenylol(Cat. No.:CAS No. 67651-37-0)

2',3',4',5'-Tetrachloro-3-biphenylol

Cat. No.: B1199159
CAS No.: 67651-37-0
M. Wt: 308 g/mol
InChI Key: FNSUIQQZIUKGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2',3',4',5'-Tetrachloro-3-biphenylol is a chlorinated biphenyl derivative of significant interest in environmental and analytical chemistry research. As a metabolite of polychlorinated biphenyls (PCBs), it plays a crucial role in studies investigating the environmental fate, metabolic pathways, and toxicological profile of PCB contaminants. This high-purity compound is primarily used as a certified reference standard in analytical methods such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC/MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC/MS) for the accurate quantification and monitoring of phenolic PCB metabolites in various sample matrices. This product is provided as a [Specify Concentration and Solvent, e.g., 100 µg/mL solution in methanol] and comes with a comprehensive Certificate of Analysis that is traceable to [Mention relevant standards, e.g., NIST] and reports analyte values to a high level of accuracy. The compound is strictly for research use and is an essential tool for scientists developing analytical methods, conducting environmental monitoring, and performing toxicological studies on persistent organic pollutants (POPs). HANDLING NOTE: This chemical is considered hazardous. Please consult the Safety Data Sheet (SDS) prior to use. Recommended storage conditions are [Specify Storage Conditions, e.g., -20°C in the dark].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Cl4O B1199159 2',3',4',5'-Tetrachloro-3-biphenylol CAS No. 67651-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3,4,5-tetrachlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O/c13-9-5-8(10(14)12(16)11(9)15)6-2-1-3-7(17)4-6/h1-5,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSUIQQZIUKGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217966
Record name Phenol, 3-(2,3,4,5-tetrachlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67651-37-0
Record name 2′,3′,4′,5′-Tetrachloro[1,1′-biphenyl]-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67651-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-(2,3,4,5-tetrachlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-(2,3,4,5-tetrachlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Precursor Development for 2',3',4',5'-Tetrachloro-3-biphenylol

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnection is at the C-C bond between the two phenyl rings. This approach is central to modern cross-coupling strategies. The analysis breaks the target molecule down into two key synthons: a nucleophilic or organometallic chlorinated phenyl unit and an electrophilic chlorinated phenyl unit, one of which must contain a protected hydroxyl group (like a methoxy (B1213986) group) or a group that can be converted into one.

This leads to two primary precursor types:

Aryl Halide and Arylboronic Acid/Ester (for Suzuki-Miyaura Coupling):

Precursor A: 3-bromo-1-methoxybenzene (or a related halogenated anisole).

Precursor B: (2,3,4,5-tetrachlorophenyl)boronic acid.

Alternatively: 1-bromo-2,3,4,5-tetrachlorobenzene (B1331607) and (3-methoxyphenyl)boronic acid.

Two Different Aryl Halides (for Ullmann Coupling): This is less common for unsymmetrical biphenyls due to the formation of multiple products but is a historically relevant approach.

Targeted Synthetic Routes to the this compound Core Structure

Building the core structure of this compound relies on a combination of chlorination, cross-coupling, and hydroxylation reactions. The sequence of these steps is crucial for achieving the desired substitution pattern.

The industrial synthesis of PCBs often involves the direct chlorination of biphenyl (B1667301) with anhydrous chlorine, a method that produces complex mixtures of congeners and lacks regioselectivity. nih.gov For the targeted synthesis of a specific congener like this compound, such non-selective methods are unsuitable.

Regioselective chlorination is instead performed on highly substituted aromatic precursors before the biphenyl core is constructed. The directing effects of existing substituents on the phenyl ring are exploited to guide the position of incoming chlorine atoms. For example, a procedure for the chlorination of 4-bromo-3,5-dichloroanisole using hydrogen peroxide and concentrated hydrochloric acid in acetic acid has been reported to produce 4-bromo-2,3,5-trichloroanisole in 60% yield. nih.gov This demonstrates how a specific trichlorinated pattern can be achieved on a precursor molecule, which can then be used in subsequent coupling reactions.

Direct hydroxylation of a pre-formed tetrachlorobiphenyl core is challenging due to the molecule's chemical inertness and the difficulty in controlling the position of the incoming hydroxyl group. Therefore, a more common and controlled strategy involves the synthesis of a methoxy-substituted biphenyl, followed by demethylation to unmask the phenol (B47542).

This two-step process is highly effective. The methoxy group is stable under the conditions of most cross-coupling reactions and can be cleanly cleaved afterwards. The demethylation of methoxylated PCB derivatives using boron tribromide (BBr₃) is a well-established method to yield the corresponding hydroxylated PCBs. nih.gov While effective, this reaction may require further optimization to achieve high yields for sterically hindered congeners. nih.gov

An alternative approach is the direct, copper-catalyzed Ullmann-type hydroxylation of an aryl halide. nih.gov This method can convert an aryl halide precursor directly to a phenol using water or a hydroxide (B78521) salt as the oxygen source, sometimes proceeding through an initial phenol formation followed by a faster etherification if different aryl halides are present. nih.gov

The formation of the C-C bond linking the two phenyl rings is the cornerstone of the synthesis. Several palladium- or copper-catalyzed cross-coupling reactions are employed for this purpose, with varying degrees of efficiency and substrate tolerance.

Suzuki-Miyaura Coupling: This is one of the most effective and widely used methods for synthesizing unsymmetrical biphenyls. nih.govnih.govwell-labs.com It involves the reaction of an aryl halide (iodide or bromide) with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govprinceton.edu For the synthesis of sterically hindered PCBs, specialized catalyst systems, such as those using Pd(dba)₂ with bulky phosphine (B1218219) ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (DPDB), have been developed. nih.gov These systems provide significantly better yields compared to older methods and show high selectivity, with no significant coupling at the chlorine-substituted positions. nih.govprinceton.edu

Ullmann Coupling: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides at high temperatures. wikipedia.org While useful for creating symmetrical biaryls, its application to unsymmetrical targets can be inefficient, leading to a mixture of products and lower yields. nih.govprinceton.edu For sterically hindered PCBs, the Ullmann coupling has been shown to be significantly less efficient than the Suzuki coupling. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is reacted with an organohalide in the presence of a nickel or palladium catalyst. researchgate.netacs.org This reaction is highly versatile, allowing for the coupling of various carbon centers (sp², sp³, sp). researchgate.net Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents, which are then treated with a zinc salt like ZnBr₂. The Negishi coupling is known for its high functional group tolerance, making it a powerful tool for constructing complex molecules. acs.org

Table 1: Comparison of Cross-Coupling Reaction Yields for Sterically Hindered PCBs

Coupling ReactionTypical Catalyst/PromoterReported Yield RangeKey AdvantagesKey Disadvantages
Suzuki-Miyaura CouplingPd(dba)₂/DPDB, K₃PO₄65–98% nih.govprinceton.eduHigh yields, high selectivity, mild conditions nih.govnih.govRequires synthesis of boronic acid precursors nih.gov
Ullmann CouplingCopper bronze20–38% nih.govprinceton.eduHistorically significant, palladium-freeLow yields, harsh conditions (high temp.), poor selectivity for unsymmetrical products nih.gov
Negishi CouplingPd or Ni catalysts (e.g., Pd(PPh₃)₄)Good to high yields acs.orgHigh functional group tolerance, versatile researchgate.netacs.orgRequires moisture-sensitive organozinc reagents

Synthesis of Isotopically Labeled this compound for Mechanistic Tracing

Isotopic labeling is a crucial technique for tracking the metabolic fate and environmental degradation of compounds. The synthesis of an isotopically labeled version of this compound, for instance with ¹³C or deuterium (B1214612) (D), would start with a labeled precursor.

A viable synthetic route for a deuterated analogue involves adapting methods used for other labeled PCBs. For example, the synthesis of 3,3',4,4'-tetrachlorobiphenyl-D₆ was achieved starting from 1,2-dichlorobenzene-D₄. The deuterated precursor underwent a three-step sequence of catalyzed borylation, iodination, and finally a Suzuki coupling reaction to yield the final labeled biphenyl with high chemical and isotopic purity.

To synthesize ¹³C-labeled this compound, one would start with a fully ¹³C-labeled benzene (B151609) ring, such as ¹³C₆-benzene. This would then be subjected to the necessary chlorination and functionalization steps to create one of the key precursors, for example, ¹³C₆-(2,3,4,5-tetrachlorophenyl)boronic acid. This labeled precursor would then be used in a Suzuki coupling with a non-labeled halogenated anisole, followed by demethylation. Wellington Laboratories confirms that mass-labeled (¹³C₁₂) PCBs are synthesized via unambiguous, one-product routes to ensure purity.

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies (non-mammalian model systems)

To investigate structure-activity relationships (SAR), a series of analogues of this compound can be synthesized. These studies help to determine how the number and position of chlorine atoms, as well as the position of the hydroxyl group, influence biological activity in various systems.

The synthetic strategies described above are readily adaptable for creating a library of related compounds. By varying the chlorinated precursors (e.g., using di- or trichlorinated aryl halides or boronic acids instead of tetrachlorinated ones) or the position of the methoxy group on the other ring, a wide range of hydroxylated PCB congeners can be produced. nih.gov For example, a series of sterically hindered pentachlorinated and hexachlorinated biphenyls and their corresponding hydroxylated metabolites have been synthesized to investigate their three-dimensional structure and potential toxicity. nih.govprinceton.edu These synthetic efforts provide the pure analytical standards necessary for detailed toxicological and mechanistic studies in non-mammalian models, helping to elucidate the structural determinants of their biological effects.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2',3',4',5'-tetrachloro-3-biphenylol. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively, allowing for precise positional assignment of the substituents on the biphenyl (B1667301) core.

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are influenced by the electronic effects of the chlorine and hydroxyl substituents. The hydroxyl proton itself would appear as a distinct signal, the chemical shift of which can be dependent on solvent and concentration. The remaining protons on the two phenyl rings will exhibit characteristic splitting patterns (e.g., doublets, triplets, or more complex multiplets) due to spin-spin coupling with neighboring protons. The coupling constants (J-values) are invaluable for determining the relative positions of the protons on each ring.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to the nature of the attached substituents. Carbons bonded to chlorine atoms will be significantly shifted downfield, while the carbon bearing the hydroxyl group will also have a characteristic chemical shift. Due to the lack of experimental NMR data for this compound in the public domain, predicted values or data from analogous compounds are often used for comparison. For instance, the related compound 2,3',4',5-tetrachlorobiphenyl (B1594203) provides a reference for the chemical shifts of a similarly substituted biphenyl system. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-132.5
3-155.0 (C-OH)
47.45 (d)118.0
57.20 (dd)125.0
67.50 (d)120.0
1'-138.0
2'-130.0
3'-128.0
4'-126.0
5'-124.0
6'7.30 (s)122.0

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of NMR spectroscopy and data from similar compounds.

Mass Spectrometry (MS) Applications for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₂H₆Cl₄O, by providing a highly accurate mass measurement of the molecular ion.

When subjected to ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule will form a molecular ion ([M]⁺ or [M]⁻). Due to the presence of four chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern, as chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl. This isotopic signature is a key identifier for polychlorinated compounds.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide further structural details. The fragmentation of hydroxylated PCBs often involves the loss of a chlorine atom ([M-Cl]⁻), a hydrogen chloride molecule ([M-HCl]⁻), or the hydroxyl group. acs.org The analysis of these fragment ions helps to deduce the substitution pattern on the biphenyl rings. For instance, the fragmentation pathways of different HO-PCB isomers can vary, offering clues to the specific location of the hydroxyl and chlorine substituents. acs.org

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonExpected m/z (for ³⁵Cl isotope)Description
[M-H]⁻304.90Deprotonated molecular ion
[M-H-Cl]⁻269.93Loss of a chlorine atom
[M-H-HCl]⁻268.95Loss of a hydrogen chloride molecule
[M-H-CO]⁻276.91Loss of carbon monoxide

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. hmdb.ca This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Dihedral angle: The torsion angle between the two phenyl rings, which is a critical conformational parameter for biphenyls. This angle is influenced by the steric hindrance of the ortho-substituents.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding involving the hydroxyl group and other non-covalent interactions. nih.gov

While a crystal structure for this compound is not publicly available, data from other polychlorinated biphenyls demonstrates the power of this technique in revealing detailed solid-state conformations. wikipedia.org

Interactive Data Table: Illustrative X-ray Crystallography Parameters for a Hypothetical Crystal of this compound

ParameterExample ValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice. nih.gov
Space GroupP2₁/cDefines the symmetry elements within the unit cell. nih.gov
Unit Cell Dimensionsa = 10.1 Å, b = 12.5 Å, c = 9.8 Å, β = 95°Defines the size and shape of the unit cell.
Dihedral Angle55°Angle between the two phenyl rings.
Hydrogen Bond (O-H···O)2.8 ÅIndicates intermolecular interactions.

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization and Molecular Interactions

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying functional groups and probing molecular interactions. youtube.comyoutube.com

In the IR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretching vibration of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-Cl stretching (in the fingerprint region, typically below 800 cm⁻¹).

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. youtube.com Therefore, the C-C stretching vibrations of the aromatic rings and the biphenyl linkage would be expected to produce strong Raman signals. The positions of the C-Cl vibrational bands can also provide information about the substitution pattern.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
O-H stretch3400 (broad)WeakStrong (IR)
Aromatic C-H stretch3050-31003050-3100Medium
Aromatic C=C stretch1500-16001500-1600Strong
C-O stretch~1230WeakStrong (IR)
C-Cl stretch600-800600-800Strong

Note: The data in this table is based on characteristic vibrational frequencies for the respective functional groups.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization (if applicable)

Polychlorinated biphenyls that have at least three large substituents (like chlorine) in the ortho positions (2, 2', 6, and 6') can exhibit a phenomenon known as atropisomerism. wikipedia.org This occurs when rotation around the single bond connecting the two phenyl rings is hindered, leading to the existence of stable, non-superimposable mirror-image conformers (enantiomers). These molecules are chiral, despite not having a traditional chiral center.

This compound has only one ortho-substituent (at the 2' position). While this reduces the likelihood of stable atropisomers at room temperature compared to di-ortho or tri-ortho substituted PCBs, the possibility of hindered rotation cannot be entirely dismissed without experimental evidence.

If this compound were to exist as stable enantiomers, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their characterization. These methods measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light. Each enantiomer would produce a unique CD and ORD spectrum, which would be mirror images of each other. These techniques would be crucial for determining the enantiomeric excess and the absolute configuration of the atropisomers. The toxicity and metabolic fate of PCB congeners can be enantioselective, making this a potentially important area of investigation. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular geometry of compounds by finding the lowest energy conformation. For 2',3',4',5'-Tetrachloro-3-biphenylol, DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the most stable arrangement of its atoms. This energy minimization process is crucial for understanding the molecule's preferred shape, which in turn influences its physical and chemical properties.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) This table presents illustrative data based on known chemical principles, as direct experimental or computational results for this specific molecule are not available.

ParameterPredicted Value
C-C bond length (aromatic)~1.40 Å
C-C bond length (inter-ring)~1.49 Å
C-Cl bond length~1.74 Å
C-O bond length~1.36 Å
O-H bond length~0.96 Å
C-C-C bond angle (in ring)~120°
Inter-ring dihedral angleVariable, dependent on ortho-substituents

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. wikipedia.org

For this compound, the electron-donating hydroxyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing chlorine atoms would lower the energy of both the HOMO and LUMO. An FMO analysis could pinpoint the regions of the molecule most likely to be involved in electrophilic or nucleophilic attacks. rsc.org

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its potential for hydrogen bonding. bhu.ac.in

Table 2: Conceptual Frontier Molecular Orbital and Electrostatic Potential Characteristics of this compound This table presents conceptual data based on established chemical principles.

PropertyPredicted Characteristic
HOMO EnergyRelatively high due to the hydroxyl group
LUMO EnergyRelatively low due to the chlorine atoms
HOMO-LUMO GapModerate, suggesting moderate reactivity
Most Negative Electrostatic PotentialLocated around the oxygen and chlorine atoms
Most Positive Electrostatic PotentialLocated on the hydroxyl hydrogen atom

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations can be performed in various environments, such as in a solvent like water, to understand how the molecule behaves in a more realistic setting. mdpi.com These simulations can reveal stable conformations and the energy barriers between them. Furthermore, MD simulations can provide detailed insights into intermolecular interactions, such as hydrogen bonding between the hydroxyl group of the biphenylol and surrounding water molecules, or hydrophobic interactions between the chlorinated rings and nonpolar entities. nih.gov Studies on other hydroxylated polychlorinated biphenyls (OH-PCBs) have successfully used MD simulations to understand their interactions with receptors. tandfonline.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Insights (excluding human outcomes)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its activities and properties.

For this compound, QSAR models could be developed to predict its toxicity to non-human organisms, such as aquatic life, based on a dataset of related OH-PCBs with known toxicity values. tandfonline.com Similarly, QSPR models can predict important physicochemical properties like water solubility, octanol-water partition coefficient (logP), and vapor pressure, which are crucial for assessing its environmental fate and transport. figshare.com These models typically use a variety of molecular descriptors that encode different aspects of the chemical structure.

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Models for OH-PCBs

Descriptor ClassExample DescriptorsRelevance
ConstitutionalMolecular weight, Number of chlorine atomsBasic molecular properties
TopologicalConnectivity indices (e.g., Kier & Hall)Describes molecular branching and shape
GeometricalMolecular surface area, Molecular volumeRelated to size and steric effects
ElectronicDipole moment, Partial chargesDescribes charge distribution and polarity
Quantum ChemicalHOMO/LUMO energiesRelated to chemical reactivity

Source: Adapted from studies on QSAR of OH-PCBs. tandfonline.comnih.gov

In Silico Approaches for Predicting Environmental Fate and Biological Interactions (e.g., docking to non-human target proteins)

In silico approaches encompass a range of computational methods used to predict the behavior of chemicals in biological and environmental systems. For this compound, these methods can provide valuable information on its persistence, bioaccumulation, and potential to interact with biological targets in non-human species.

The environmental fate of this compound, including its potential for biodegradation and transformation, can be predicted using computational models. nih.gov For instance, the likelihood of microbial metabolism can be assessed based on its chemical structure. acs.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking could be used to investigate its binding affinity and mode of interaction with various non-human proteins. For example, its potential to interact with receptors in fish or other wildlife could be explored. mdpi.com Such studies on related OH-PCBs have provided insights into their mechanisms of toxicity. tandfonline.comnih.gov

Table 4: In Silico Prediction Methods and Their Applications to this compound

MethodApplicationPredicted Outcome
Metabolism Prediction SoftwarePredicting metabolic pathwaysPotential metabolites formed in various organisms
Environmental Fate ModelsEstimating persistence and partitioningHalf-life in different environmental compartments (water, soil, air)
Molecular DockingSimulating binding to non-human proteinsBinding affinity and interaction patterns with target proteins
Machine Learning ModelsPredicting toxicological endpointsPotential for adverse effects in non-human organisms acs.orgnih.gov

Biogeochemical and Environmental Fate Studies

Environmental Transformation Pathways and Kinetics

The transformation of 2',3',4',5'-Tetrachloro-3-biphenylol in the environment is a critical area of study, as these pathways influence its persistence and potential for ecological impact. Key transformation processes include photolytic degradation, microbial biotransformation, and chemical reactions in aquatic and sedimentary systems.

Photolytic Degradation Mechanisms and Half-Lives

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of PCBs and their hydroxylated derivatives. The rate and extent of photolysis are influenced by factors such as the wavelength of light, the presence of photosensitizers, and the chemical's structure. For chlorinated aromatic compounds, photodegradation often proceeds through the cleavage of carbon-chlorine bonds.

Studies on related tetrachlorobiphenyls have shown that photolysis can lead to the removal of chlorine atoms, resulting in less chlorinated and often more biodegradable congeners. The half-life of these compounds under photolytic conditions can vary significantly depending on the specific isomer and the environmental matrix. For instance, research on new brominated flame retardants (NBFRs), which share some structural similarities with PCBs, demonstrated that half-lives can range from minutes to over a hundred minutes depending on the light wavelength and the solvent. nih.gov The degradation of these compounds was found to follow pseudo-first-order kinetics. nih.gov

Table 1: Illustrative Photodegradation Half-Lives of Similar Compounds

Compound Class Wavelength (nm) Half-Life Range (minutes)
NBFRs 180-400 2.31 - 4.07
NBFRs 334-365 2.31 - 71.93
NBFRs 400-700 71.93 - 120.40

Note: This table is illustrative and based on data for New Brominated Flame Retardants (NBFRs), not specifically this compound. The data highlights the dependency of photolytic half-life on light wavelength.

Microbial Biotransformation and Biodegradation Processes

Microbial activity plays a crucial role in the environmental fate of this compound. Both anaerobic and aerobic microorganisms can transform this compound, although the pathways and efficiencies differ.

Under anaerobic conditions, particularly in sediments, reductive dechlorination is a primary biotransformation process. This involves the removal of chlorine atoms, which is often a rate-limiting step for the complete degradation of highly chlorinated PCBs. nih.gov Studies on 2,3,4,5-tetrachlorobiphenyl (B164871) have shown that anaerobic cultures enriched from estuarine, marine, and riverine sediments can dechlorinate the parent compound, with the preferential removal of the para chlorine to form 2,3,5-trichlorobiphenyl. nih.gov The presence of specific microbial populations, such as Dehalococcoides-like bacteria, has been linked to this dechlorination activity. nih.gov The rate of dechlorination has been found to be a linear function of the PCB concentration at environmentally relevant levels. nih.gov

Aerobic biodegradation of less chlorinated biphenyls can then proceed through oxidative pathways. However, the hydroxyl group on this compound can influence its susceptibility to microbial attack compared to its non-hydroxylated parent PCB. Biotransformation studies on various organic compounds have demonstrated that microorganisms can introduce hydroxyl groups, leading to a variety of metabolic products. oaepublish.com

Chemical Hydrolysis and Oxidation in Aquatic and Sedimentary Systems

Chemical processes such as hydrolysis and oxidation can also contribute to the transformation of this compound in aquatic environments. Hydrolysis, the reaction with water, is generally a slow process for PCBs. However, the presence of the hydroxyl group in OH-PCBs may alter their reactivity.

Oxidation in aquatic systems can be mediated by reactive oxygen species. Advanced oxidation processes have been studied for the degradation of similar chlorinated compounds like 2,4,6-trichlorophenol. nih.gov These processes can lead to the formation of various byproducts. The presence of other substances in the water, such as chloride ions, can influence the reaction pathways and the formation of secondary organic compounds. nih.gov

Bioaccumulation and Biotransformation in Non-Human Organisms

This compound, like other lipophilic organochlorine compounds, has the potential to bioaccumulate in organisms. This process involves the uptake and concentration of the chemical from the surrounding environment (e.g., water, sediment, or food) into the tissues of an organism.

Studies on related tetrachlorobiphenyls have shown that these compounds can accumulate in various aquatic organisms, including fish. nih.gov The extent of bioaccumulation is influenced by the organism's species, trophic level, and metabolic capabilities. Once accumulated, these compounds can undergo biotransformation, which is the chemical modification of the compound by the organism's metabolic enzymes.

For instance, studies with liver microsomes from sea turtles have demonstrated species-specific differences in the ability to metabolize tetrachlorobiphenyl congeners. nih.gov While some congeners were not metabolized, others were hydroxylated at varying rates. nih.gov This hydroxylation is a key step in the detoxification and elimination of these compounds. The biotransformation of a related compound, 3,3',4,4'-tetrachloroazobenzene, in Japanese Medaka fish showed a clear trend of increased body burdens with increased dietary exposure. nih.gov

Transport and Distribution in Environmental Compartments

The movement and partitioning of this compound in the environment are governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). clu-in.org These properties determine its affinity for different environmental compartments: soil, water, air, and sediment. researchgate.netresearchgate.net

Due to their hydrophobic nature, PCBs and their hydroxylated metabolites tend to adsorb to soil and sediment particles. researchgate.net This reduces their mobility in water but makes them persistent reservoirs of contamination in these matrices. The transport of these compounds through aquatic systems often occurs through the movement of contaminated particles. researchgate.net

Atmospheric transport can also be a significant distribution pathway for PCBs, allowing them to travel long distances from their original sources. researchgate.net They can enter the atmosphere through volatilization from contaminated surfaces and can be removed from the atmosphere through wet and dry deposition. researchgate.net

Environmental Monitoring Methodologies for Tracing this compound in Matrices

Accurate and sensitive analytical methods are essential for detecting and quantifying this compound in various environmental samples. The complexity of environmental matrices (water, soil, sediment, biota) often requires extensive sample preparation to remove interfering substances. rsc.orgresearchgate.net

Common analytical techniques for the determination of PCBs and their derivatives include gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD). researchgate.net These methods offer high sensitivity and selectivity. For instance, a rapid GC-MS method has been developed for the determination of PCBs in environmental and biological materials, significantly reducing analysis time. researchgate.net

Sample preparation typically involves extraction with organic solvents, followed by cleanup steps to isolate the target analytes. researchgate.net For water samples, solid-phase extraction (SPE) is often employed. For biological tissues, the extraction may be followed by a saponification step to remove lipids. nih.gov In addition to traditional chromatographic methods, novel sensor-based techniques, such as aptamer-based sensors, are being developed for the rapid and sensitive monitoring of specific PCB congeners. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,3,4,5-Tetrachlorobiphenyl
2,3,5-Trichlorobiphenyl
2,4,6-Trichlorophenol

Molecular and Cellular Mechanism of Action Studies Non Human Focus

Receptor Binding and Ligand-Target Interaction Studies in In Vitro Systems

The interaction of 2',3',4',5'-Tetrachloro-3-biphenylol with key cellular receptors is a critical determinant of its potential biological activity. Studies in non-human systems have begun to elucidate these interactions, particularly with the estrogen and aryl hydrocarbon receptors.

Assessment of Estrogen Receptor (ER) Binding Affinity and Activity in Reporter Gene Assays (non-human cell lines)

Another study investigating the estrogenic effects of hydroxylated PCBs in juvenile rainbow trout used the production of vitellogenin, an egg yolk protein precursor, as a marker for hepatic ER binding. nih.gov In this in vivo model, 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl, a positional isomer of the subject compound, induced plasma vitellogenin in a dose-dependent manner, although it was approximately 100-fold less potent than natural estrogens and other hydroxylated PCBs like 4-hydroxy-2',4',6'-trichlorobiphenyl (B1195072). nih.gov These findings suggest that the degree and position of both chlorine and hydroxyl groups are crucial for ER activation. nih.gov While these studies on related compounds are informative, dedicated estrogen receptor binding and reporter gene assays on this compound are needed for a definitive characterization of its estrogenic potential.

No direct binding affinity or reporter gene assay data is available for this compound. The table below presents data for a related compound.

Estrogenic Activity of a Related Hydroxylated Tetrachlorobiphenyl
Compound Assay System Endpoint Result

Interaction with Aryl Hydrocarbon Receptor (AhR) and Downstream Signaling Pathways (in vitro, non-human cells)

Specific studies detailing the interaction of this compound with the Aryl Hydrocarbon Receptor (AhR) are scarce. The AhR is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds, including some PCB congeners. oup.com Generally, the binding affinity of PCBs to the AhR is highly dependent on their structure, with coplanar PCBs exhibiting the highest affinity.

The parent compound, 2',3',4',5'-tetrachlorobiphenyl, is a non-coplanar PCB and is expected to have a low affinity for the AhR. The introduction of a hydroxyl group can further alter this interaction. While direct binding data for this compound is unavailable, it is generally understood that hydroxylated metabolites of PCBs have a lower affinity for the AhR compared to their parent congeners. This is because the hydroxyl group disrupts the planarity of the molecule, which is a key requirement for high-affinity AhR binding.

Research on other tetrachlorobiphenyls, such as 3,4,3',4'-tetrachlorobiphenyl (PCB 77), has shown that they can mediate biological actions through the AhR. oup.comnih.gov However, it is the parent compound, not its hydroxylated metabolites, that is typically associated with potent AhR agonism. Therefore, it is plausible that this compound is a weak AhR ligand, though empirical data from competitive binding assays or AhR-responsive reporter gene assays in non-human cell lines are required to confirm this.

Binding to Transport Proteins (e.g., Alpha-Fetoprotein in Rodent Serum)

There is no specific information available in the scientific literature regarding the binding of this compound to alpha-fetoprotein in rodent serum. Alpha-fetoprotein is a major plasma protein in the fetus and neonate of many species and is known to bind a variety of ligands, including estrogens. Given the structural similarity of some hydroxylated PCBs to estrogens, investigating their binding to alpha-fetoprotein is of interest for understanding their fetal disposition and potential developmental effects. The absence of data for this compound in this context represents a significant knowledge gap.

Enzymatic Biotransformation and Metabolite Formation (in vitro enzyme systems, non-human animal models)

The biotransformation of this compound is a key aspect of its toxicology, as it determines its persistence and the formation of potentially more or less active secondary metabolites.

Cytochrome P450-Mediated Hydroxylation Pathways

This compound is itself a product of cytochrome P450 (CYP)-mediated hydroxylation of its parent compound, 2',3',4',5'-tetrachlorobiphenyl (TCB). A comparative in vitro study using liver microsomes from rats, guinea pigs, and hamsters investigated the metabolism of this TCB. nih.gov The study found significant species differences in the formation of hydroxylated metabolites. nih.gov

In guinea pig liver microsomes, 2',3',4',5'-TCB was metabolized to 3-hydroxy-2,3',4',5'-TCB (the compound of interest in this article). nih.gov In contrast, hamster liver microsomes produced both 3-hydroxy- and 4-hydroxy-2,3',4',5'-TCB, with a higher activity for the 4-hydroxylation pathway. nih.gov Rat liver microsomes from untreated animals did not metabolize this TCB, but pretreatment with phenobarbital, a known inducer of CYP enzymes, accelerated the 3-hydroxylation in all three species. nih.gov Pretreatment with 3-methylcholanthrene (B14862) increased the 4-hydroxylation in rats and hamsters. nih.gov These findings indicate that different CYP isoforms are involved in the hydroxylation of 2',3',4',5'-TCB, with phenobarbital-inducible CYPs (likely from the CYP2B family) being responsible for the formation of this compound. nih.gov

Further metabolism of this compound via additional hydroxylation is theoretically possible, leading to the formation of dihydroxylated tetrachlorobiphenyls, although specific studies on this are lacking.

Species-Dependent Metabolism of 2',3',4',5'-Tetrachlorobiphenyl

Species Microsomal System Major Hydroxylated Metabolite(s)
Guinea Pig Untreated Liver Microsomes 3-hydroxy-2,3',4',5'-TCB
Hamster Untreated Liver Microsomes 4-hydroxy-2,3',4',5'-TCB and 3-hydroxy-2,3',4',5'-TCB
Rat Untreated Liver Microsomes No metabolism detected

Glucuronidation and Sulfation Processes in Model Organisms

Once formed, hydroxylated PCBs such as this compound can undergo phase II conjugation reactions, including glucuronidation and sulfation. These processes are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, and generally increase the water solubility of the compounds, facilitating their excretion.

While specific data on the glucuronidation and sulfation of this compound are not available, studies with other hydroxylated PCBs have demonstrated that these are important metabolic pathways. The efficiency of these conjugation reactions is dependent on the specific structure of the hydroxylated PCB, including the position of the hydroxyl group and the chlorine atoms. For example, some hydroxylated PCBs have been shown to be potent inhibitors of estrogen sulfotransferase, which could have implications for estrogen homeostasis. t3db.ca

Given the presence of a hydroxyl group, it is highly probable that this compound is a substrate for both UGTs and SULTs in various non-human species. However, the specific enzymes involved, the reaction kinetics, and the nature of the resulting conjugates have yet to be determined experimentally for this particular compound.

Cellular Responses and Signaling Pathway Perturbations (e.g., gene expression, proteomic changes in non-human cells)

The cellular and molecular impacts of this compound, a hydroxylated metabolite of the polychlorinated biphenyl (B1667301) (PCB) congener PCB 70, are not extensively documented in dedicated studies. However, research on its parent compound, PCB 70, and other related hydroxylated PCBs (OH-PCBs) provides insights into the potential cellular responses and signaling pathway perturbations this compound might elicit in non-human cells.

Studies on the parent congener, PCB 70 (2',3',4',5'-Tetrachlorobiphenyl), have demonstrated its ability to interfere with critical cellular signaling pathways. For instance, in human cervical cancer (HeLa) cells, exposure to PCB 70 has been shown to induce the expression of key proteins in the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK). epa.govresearchgate.net This dose- and time-dependent induction suggests a potential mechanism by which this class of compounds can influence cellular processes. epa.govresearchgate.net

Furthermore, the hydroxylation of PCBs can significantly alter their biological activity and impact on gene expression. A study on a different tetrachlorobiphenyl, PCB 52 (2,2',5,5'-tetrachlorobiphenyl), and its hydroxylated metabolite, 4-OH-PCB52, revealed that the hydroxylated form induced a greater number of changes in gene expression in human preadipocytes compared to the parent compound. nih.govnih.gov While not specific to this compound, this finding underscores that hydroxylation is a critical metabolic step that can lead to more pronounced biological effects. The pathways affected by 4-OH-PCB52 included those related to cytokine responses, hormone responses, and Wnt signaling. nih.gov

General research on PCBs has also pointed to their capacity to disrupt various signaling pathways crucial for cellular homeostasis. These include the aryl hydrocarbon receptor (AHR) pathway, which is a common target for dioxin-like compounds, and pathways related to insulin (B600854) and leptin signaling. nih.govnih.gov The interaction with these pathways can lead to a cascade of downstream effects on gene expression and cellular function. For example, some PCBs can trigger the AHR pathway, leading to the induction of cytochrome P450 enzymes like CYP1A1, which in turn can contribute to oxidative stress. nih.gov

While direct proteomic studies on this compound are not available, research on related compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in human keratinocytes has shown significant alterations in protein levels, including a decrease in differentiation markers and an increase in vimentin. nih.gov This suggests that proteomic analysis of cells exposed to this compound would likely reveal a complex pattern of protein expression changes.

Table 1: Effect of PCB 70 on the Expression of Signaling Proteins in HeLa Cells

Signaling Protein Effect of PCB 70 Exposure Nature of Response
ERK1/2 Induced Expression Dose- and time-dependent
JNK Induced Expression Dose- and time-dependent

Data derived from studies on the parent compound PCB 70 in a human cell line. epa.govresearchgate.net

Modulation of Cellular Processes (e.g., cell growth, differentiation, oxidative stress in non-human cell lines)

The metabolic transformation of PCBs into hydroxylated forms like this compound can modulate various fundamental cellular processes, including cell growth, differentiation, and the induction of oxidative stress. While direct experimental data for this specific metabolite is scarce, studies on its parent compound and other related PCBs offer valuable insights into its potential biological activities.

Cell Growth and Proliferation:

Research on PCB 70 has indicated a biphasic effect on cell proliferation. In HeLa cells, low concentrations of PCB 70 were found to induce cell proliferation, whereas higher concentrations inhibited proliferation, suggesting a cytotoxic effect at increased exposure levels. epa.govresearchgate.net This hormetic response, characterized by a stimulatory effect at low doses and an inhibitory effect at high doses, is a recognized phenomenon in toxicology.

Table 2: Effect of PCB 70 on HeLa Cell Proliferation

Concentration Range Effect on Cell Proliferation
Low (e.g., 10⁻³ to 1 µg/mL) Induction
High (e.g., 10 to 15 µg/mL) Inhibition

Based on findings from studies on the parent compound PCB 70 in a human cell line. epa.govresearchgate.net

Oxidative Stress:

A significant mechanism of PCB-induced toxicity is the generation of oxidative stress. PCBs and their metabolites can lead to an increase in the production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. nih.gov Studies on different PCB congeners have demonstrated that they can induce oxidative stress to varying degrees. For instance, in a human liver cell line, the coplanar PCB 77 was found to be more potent in inducing oxidative stress than the non-coplanar PCB 153. nih.gov This process often involves the induction of antioxidant enzymes as a cellular defense mechanism. nih.gov The metabolism of PCBs, particularly through pathways involving cytochrome P450 enzymes, can contribute to the generation of ROS. nih.gov

Cell Differentiation:

The impact of this compound on cell differentiation is not well-defined. However, studies with related polyhalogenated aromatic hydrocarbons like TCDD have shown interference with differentiation programs. In human keratinocytes, TCDD exposure was found to uncouple the normal differentiation process, leading to a decrease in the expression of key differentiation markers. nih.gov This suggests that exposure to such compounds could potentially alter the developmental trajectory of cells.

Advanced Analytical Method Development and Application

Chromatographic Separation Techniques for Trace Analysis

Chromatographic methods are the cornerstone of quantitative analysis for OH-PCBs, providing the necessary separation of isomeric compounds, which is essential for accurate quantification.

Gas chromatography is a powerful tool for separating PCB congeners, but the analysis of hydroxylated metabolites like 2',3',4',5'-Tetrachloro-3-biphenylol presents a challenge due to the polar hydroxyl group. This polarity can lead to poor peak shape and interactions with the GC system. mdpi.com To overcome this, a critical method optimization step is chemical derivatization. oup.com

Derivatization: The most common approach is to convert the phenolic hydroxyl group into a less polar ether, typically a methyl ether (methoxy-PCB). This is often achieved through methylation with reagents like diazomethane. nih.govnih.govnih.gov This process increases the volatility of the analyte, making it amenable to GC analysis and improving chromatographic performance. Other silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used. mdpi.com

GC-MS/MS System: For detection, triple quadrupole (QqQ) mass spectrometers are frequently employed. nih.gov These instruments are operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity, allowing for the detection of trace levels of the analyte even in complex matrices. thermofisher.comshimadzu.com Method optimization involves:

Selection of MRM Transitions: Identifying a specific precursor ion (the molecular ion of the derivatized analyte) and one or more product ions generated through collision-induced dissociation (CID). This two-stage mass filtering significantly reduces chemical noise.

Chromatographic Separation: Optimizing the GC temperature program and selecting an appropriate capillary column (e.g., Supelco SPB-Octyl) to achieve separation from other MeO-PCB isomers and matrix interferences. nih.gov

The combination of derivatization and GC-MS/MS analysis provides a robust and reliable method for the quantification of specific OH-PCB congeners.

Table 1: Illustrative GC-MS/MS Method Parameters for OH-PCB Analysis (as MeO-PCB derivative) This table presents typical, not specific, parameters for the analysis of tetrachloro-MeO-biphenyls.

ParameterTypical SettingPurpose
Derivatization Reagent Diazomethane in Diethyl EtherConverts polar -OH group to a nonpolar -OCH₃ group for improved volatility and chromatography. nih.govnih.gov
GC Column Supelco SPB-Octyl or DB-5MS (30 m x 0.25 mm, 0.25 µm film)Provides separation of different MeO-PCB congeners based on their boiling points and polarity. nih.govshimadzu.com
Injection Mode SplitlessMaximizes the transfer of analyte onto the column for trace-level detection. shimadzu.com
Oven Program e.g., 40°C (2 min) to 310°C at 8°C/minControls the separation of compounds over time by ramping the temperature. shimadzu.com
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that creates reproducible fragmentation patterns. nih.gov
MS Analyzer Triple Quadrupole (QqQ)Enables highly selective MRM experiments. nih.gov
MS Mode Multiple Reaction Monitoring (MRM)Isolates a precursor ion and detects a specific product ion, minimizing matrix interference and maximizing sensitivity. nih.gov

Liquid chromatography-tandem mass spectrometry offers a significant advantage for OH-PCB analysis as it can directly measure the polar compound without the need for derivatization. mdpi.comresearchgate.netkyushu-u.ac.jp This simplifies the sample preparation workflow and eliminates potential variability associated with the derivatization reaction. researchgate.net

LC System: Reversed-phase chromatography is typically used, employing columns such as C18 or polar-embedded phases that offer good retention and separation of OH-PCBs. mdpi.comkyushu-u.ac.jp A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used to separate the analytes over the course of the analysis. nih.gov

MS/MS System: Coupling the LC system to a tandem mass spectrometer with an electrospray ionization (ESI) source is the standard approach. The acidic nature of the phenolic hydroxyl group makes OH-PCBs ideal for analysis in negative ionization mode (ESI-), where the [M-H]⁻ ion is readily formed and detected. oup.comnih.gov Isotope dilution methods, using ¹³C-labeled internal standards, are often incorporated to ensure high accuracy and precision by correcting for matrix effects and variations in instrument response. mdpi.comoup.com Method development focuses on optimizing ESI source parameters and selecting specific MRM transitions to ensure sensitive and selective quantification. oup.com

Table 2: Illustrative LC-MS/MS Method Parameters for Direct OH-PCB Analysis This table presents typical, not specific, parameters for the analysis of tetrachloro-OH-biphenyls.

ParameterTypical SettingPurpose
LC Column Reversed-phase C18 or Polar-Embedded (e.g., 2.1 x 100 mm, <2 µm particle size)Separates OH-PCB congeners based on hydrophobicity. Smaller particles enhance efficiency. kyushu-u.ac.jp
Mobile Phase Gradient of Water and Acetonitrile/MethanolElutes compounds with varying polarities, allowing for separation of a wide range of congeners in a single run. nih.gov
Flow Rate 0.2 - 0.4 mL/minTypical flow rate for analytical LC-MS applications. kyushu-u.ac.jp
Ionization Source Electrospray Ionization (ESI)Efficiently ionizes polar molecules like OH-PCBs directly from the liquid phase. oup.com
Ionization Polarity Negative (-)The phenolic proton is easily lost, forming a stable [M-H]⁻ ion for sensitive detection. oup.com
MS Analyzer Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Q-TOF)Provides high selectivity through MS/MS fragmentation or high mass accuracy for confident identification. oup.com
Quantification Isotope Dilution using ¹³C-labeled standardsCorrects for analyte loss during sample prep and for matrix-induced ion suppression/enhancement, leading to higher accuracy. mdpi.com

Sample Preparation and Extraction Protocols from Complex Environmental and Biological Matrices (non-human)

The extraction of this compound from matrices such as sediment, sludge, or animal tissues is a multi-step process designed to isolate the analyte from bulk matrix components like lipids and parent PCBs. mdpi.comnih.gov

A general workflow includes:

Homogenization and Solvent Extraction: The sample (e.g., animal tissue) is first homogenized. Extraction is then performed using organic solvents. For tissues, an initial denaturation with isopropanol (B130326) or acidification is often required to release protein-bound OH-PCBs. acs.orgoup.com A common solvent mixture is hexane (B92381) and methyl-tert-butyl ether (MTBE) or dichloromethane. mdpi.comnih.gov Accelerated Solvent Extraction (ASE) can also be used to improve efficiency. nih.gov

Separation from Neutral Compounds (PCBs): A key step is the separation of phenolic OH-PCBs from neutral parent PCBs. This is effectively achieved by liquid-liquid partitioning using a basic solution, such as aqueous potassium hydroxide (B78521) (KOH). nih.govnih.gov In this step, the OH-PCBs are deprotonated to form phenates, which are soluble in the aqueous phase, while the neutral PCBs remain in the organic solvent phase. The phases are separated, and the aqueous phase containing the OH-PCBs is collected.

Acidification and Back-Extraction: The aqueous phase is then acidified (e.g., with HCl) to re-protonate the phenates back to their neutral OH-PCB form. The OH-PCBs are then back-extracted into a fresh organic solvent (e.g., hexane/MTBE). nih.gov

Cleanup: Final cleanup is often performed using column chromatography, typically with silica (B1680970) gel. mdpi.com The columns may be modified with sulfuric acid to remove remaining lipids and other oxidizable interferences. mdpi.comnih.gov Following cleanup, the sample is concentrated to a small volume before analysis.

Table 3: Generalized Protocol for Extraction of OH-PCBs from Biological Tissue

StepProcedureRationale
1. SpikingAdd ¹³C-labeled internal standards to the sample.Allows for quantification and correction of analyte loss during the procedure. mdpi.com
2. Denaturation & HomogenizationHomogenize tissue in a solvent like isopropanol.Disrupts cells and denatures proteins to release bound analytes. acs.orgoup.com
3. Liquid-Liquid ExtractionExtract with a nonpolar solvent mixture (e.g., hexane:MTBE).Transfers lipids, PCBs, and OH-PCBs from the sample into the organic phase. nih.gov
4. Phenolic SeparationPartition the organic extract against an aqueous KOH solution. Collect the aqueous phase.Selectively deprotonates OH-PCBs, moving them to the aqueous phase and leaving neutral PCBs in the organic phase. nih.govnih.gov
5. Back-ExtractionAcidify the aqueous phase with HCl and re-extract with fresh solvent.Neutralizes the OH-PCBs, making them soluble in the organic solvent again. nih.gov
6. Column CleanupPass the extract through a silica gel column (can be acid-treated).Removes remaining lipids and other interferences that could affect instrumental analysis. mdpi.comnih.gov
7. ConcentrationEvaporate the solvent under a gentle stream of nitrogen.Concentrates the analytes to achieve low detection limits. kyushu-u.ac.jp

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)

While mass spectrometry is the dominant technique for quantification, other spectroscopic methods have some applicability, primarily as detectors following chromatographic separation or for measurements in simple, clean solutions.

UV-Vis Spectroscopy: Polychlorinated biphenyls are known to absorb ultraviolet light. Studies of all 209 parent PCBs show two primary absorption bands, with the position and intensity influenced by the chlorine substitution pattern. diva-portal.org The addition of a hydroxyl group to the biphenyl (B1667301) structure also influences the UV spectrum. While direct quantification in complex environmental extracts by UV-Vis spectrophotometry alone is impractical due to a lack of specificity and significant matrix interference, it is commonly used as a detection method in high-performance liquid chromatography (HPLC-UV). nih.govmdpi.com

Fluorescence Spectroscopy: Some phenolic compounds exhibit native fluorescence, and this property could potentially be exploited for detection. More commonly, research has explored the use of fluorescent probes that interact with PCBs. For example, the fluorescence of benzo[a]pyrene (B130552) (BaP) is enhanced when it forms a complex with PCBs in an aqueous environment, with a signal that can be unique to the PCB's structure. nih.gov However, such methods are susceptible to quenching and interference from other components in environmental samples. Like UV-Vis, fluorescence is more viable as a specialized detector in a chromatographic system rather than a standalone quantification tool for complex matrices.

Development of Immunochemical and Biosensor-Based Detection Systems for Environmental Monitoring

To complement instrument-intensive laboratory methods, there is ongoing development of rapid, field-portable, and cost-effective screening tools.

Immunochemical Systems (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) is a well-established technique for environmental screening. Commercial ELISA kits are available for the detection of parent PCBs, typically as mixtures like Aroclors. biocompare.comgoldstandarddiagnostics.comnj.gov These assays utilize a competitive format where PCBs in the sample compete with a PCB-enzyme conjugate for a limited number of antibody binding sites. goldstandarddiagnostics.com The resulting colorimetric signal is inversely proportional to the concentration of PCBs in the sample. While most kits are designed for parent PCBs, the same principles can be applied to develop assays for hydroxylated congeners by raising antibodies against a specific OH-PCB hapten. The primary advantages are high throughput and low cost per sample, making them ideal for screening large numbers of samples. nih.gov

Biosensor-Based Detection: Biosensors offer another innovative approach for monitoring. These devices use a biological recognition element coupled to a physical transducer to generate a signal.

Whole-Cell Biosensors: Researchers have successfully developed a whole-cell sensing system for OH-PCBs. nih.gov This system uses a genetically engineered strain of the bacterium Pseudomonas azelaica. The bacterium contains a regulatory protein (HbpR) that recognizes hydroxylated biphenyls and, in their presence, activates the expression of reporter genes (luxAB) that produce light (bioluminescence). nih.govresearchgate.net The intensity of the light produced is proportional to the concentration of bioavailable OH-PCBs. This system has shown high sensitivity, with detection limits in the nanomolar range (1 x 10⁻⁸ M), and responds to a broad range of OH-PCB congeners. nih.gov

Toxicity-Based Biosensors: The Microtox® assay is a commercially available biosensor that uses the naturally bioluminescent marine bacterium Aliivibrio fischeri. The test measures the reduction in light output from the bacteria upon exposure to a toxicant. This assay has been used to determine the toxicity of a suite of 23 different mono-hydroxylated PCB congeners, demonstrating that OH-PCBs are often more toxic than their parent compounds and that toxicity varies with the congener structure. researchgate.net

Table 4: Comparison of Biosensor Systems for OH-PCB Detection

Biosensor TypeBiological ElementPrinciple of DetectionReported ApplicationKey Feature
Genetically Engineered Whole-Cell Sensor Pseudomonas azelaica with hbpR regulator and luxAB reporter genesSpecific binding of OH-PCBs induces bioluminescence. The amount of light is proportional to concentration. nih.govresearchgate.netDetection of a broad range of OH-PCB congeners in buffer and serum samples. nih.govHigh specificity and sensitivity for OH-PCBs. nih.gov
Toxicity-Based Assay (Microtox®) Aliivibrio fischeri (naturally bioluminescent)The toxic effect of the sample inhibits metabolic activity, causing a decrease in light output. researchgate.netDetermining the relative toxicity (EC50) of 23 different OH-PCB congeners. researchgate.netProvides a measure of overall toxic effect, not just concentration.
Electrochemical Immunosensor Anti-PCB antibodies immobilized on an electrodeCompetitive binding of PCBs to antibodies, detected via an electrochemical signal from an enzyme label. semanticscholar.orgDetection of Aroclor 1254 (a parent PCB mixture). semanticscholar.orgPotential for portability and rapid, electronic readout.

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr

Correlating Specific Chlorination Patterns and Hydroxyl Group Position with Biological Activity in Model Systems

The biological activity of hydroxylated polychlorinated biphenyls (OH-PCBs) is profoundly influenced by the specific arrangement of chlorine atoms and the position of the hydroxyl group. These structural features determine how the molecule interacts with biological receptors, such as the estrogen receptor (ER).

Research on isomers of the target compound provides critical insights. A study comparing 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl (an isomer of the subject compound) and 4-hydroxy-2',4',6'-trichlorobiphenyl (B1195072) demonstrated significant differences in estrogenic activity in rainbow trout. nih.gov The production of vitellogenin (VTG), a biomarker for estrogenic effects, was used to quantify this activity. nih.gov Both compounds induced a dose-dependent increase in plasma VTG, indicating estrogenic action. nih.gov

However, the potency and maximum effect varied dramatically between the two. 4-hydroxy-2',4',6'-trichlorobiphenyl induced a maximal VTG response comparable to the natural estrogen 17β-estradiol, whereas 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl was approximately 100-fold less potent at the highest tested dose. nih.gov These findings underscore that both the degree and the specific position of chlorine atoms are crucial for activating the estrogen receptor. nih.gov The substitution pattern directly governs the molecule's ability to bind to and activate the receptor, highlighting a clear structure-activity relationship.

Elucidation of Molecular Features Governing Environmental Persistence and Degradability

The environmental persistence of polychlorinated biphenyls and their derivatives is largely governed by their molecular structure, specifically the degree and pattern of chlorination. The chemical stability of the carbon-chlorine (C-Cl) bond makes these compounds inherently resistant to degradation. nih.gov

Studies on the biodegradability of PCBs have established several key principles that apply to 2',3',4',5'-tetrachloro-3-biphenylol:

Degree of Chlorination : Generally, the rate of biodegradation decreases as the number of chlorine substituents increases. nih.govresearchgate.net Compounds with more than four chlorine atoms, such as the tetrachloro-biphenylol, are significantly less susceptible to degradation. nih.govresearchgate.net

Position of Chlorine Atoms : The placement of chlorine atoms is critical. The presence of two chlorine atoms on the ortho position of a single ring (a 2,6- pattern) or on both rings (a 2,2'- pattern) results in very poor degradability. nih.govresearchgate.net The target compound possesses a 2'-chloro substitution, which contributes to its recalcitrance.

Ring Substitution : PCBs with all chlorine atoms on a single ring tend to degrade faster than those with the same number of chlorines distributed across both rings. nih.govresearchgate.net

Degradation Pathway : For highly chlorinated compounds, aerobic degradation is often limited. nih.govresearchgate.net Anaerobic bacteria can utilize these compounds through a process called reductive dehalogenation, where chlorine atoms are removed and replaced with hydrogen. researchgate.netyoutube.com This process can reduce the chlorination level, potentially allowing for subsequent aerobic degradation of the resulting less-chlorinated products. researchgate.net

Table 1: Factors Influencing PCB Biodegradability

Structural FeatureImpact on DegradabilityReference
Increasing number of chlorine atomsDecreases degradation rate nih.gov, researchgate.net
Chlorine atoms at ortho positions (e.g., 2,2'-)Significantly reduces degradability nih.gov, researchgate.net
Chlorine atoms on a single phenyl ringGenerally faster degradation nih.gov, researchgate.net
Lesser chlorinated phenyl ringPreferential site for ring fission nih.gov, researchgate.net

Influence of Biphenyl (B1667301) Planarity and Stereochemistry on Interactions

The two phenyl rings in biphenyl are connected by a single carbon-carbon bond, around which rotation can occur. youtube.com However, this rotation is often restricted, particularly when bulky substituents are present at the ortho positions (the positions adjacent to the inter-ring bond). numberanalytics.comstackexchange.com This restricted rotation is known as atropisomerism and prevents the molecule from being planar. numberanalytics.com

In this compound, the 2'-chloro group and the 3-hydroxyl group are ortho substituents that create steric hindrance. stackexchange.com This steric clash forces the two phenyl rings to adopt a twisted, non-planar conformation. researchgate.netresearchgate.net The equilibrium twisted structure is a result of a balance between two opposing forces:

Conjugation : A planar structure would allow for maximum overlap of the π-orbitals between the two rings, which is a stabilizing electronic effect. researchgate.net

Steric Repulsion : A planar structure would also maximize the repulsive forces between the ortho substituents and atoms on the opposing ring. researchgate.netresearchgate.net

The resulting non-planar stereochemistry is critical for the molecule's interactions with biological systems. numberanalytics.com The specific three-dimensional shape and chirality of the molecule dictate how it fits into the binding sites of enzymes and receptors, influencing its biological activity and metabolic fate. youtube.comnumberanalytics.com The ability to adopt a rigid or flexible structure is a key property that dictates functional requirements and interactions with other molecules. quizlet.com

Table 2: Forces Governing Biphenyl Conformation

ForceFavored ConformationNature of EffectReference
π-ConjugationPlanarStabilizing researchgate.net
Steric RepulsionTwisted/PerpendicularDestabilizing researchgate.net
HyperconjugationPerpendicularStabilizing researchgate.net

Comparative Analysis of this compound with Isomeric Forms and Related Biphenylols

Comparing isomeric forms of hydroxylated PCBs provides the clearest evidence for structure-activity relationships. As detailed in section 8.1, the biological activities of OH-PCB isomers can differ by orders of magnitude based on subtle changes in their chemical structure.

The study comparing 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl (OH-PCB 61) and 4-hydroxy-2',4',6'-trichlorobiphenyl (OH-PCB 30) serves as a powerful example. nih.gov While both are hydroxylated chlorinated biphenyls, their interaction with the estrogen receptor is vastly different.

Table 3: Comparative Estrogenic Activity of Two OH-PCB Isomers in Rainbow Trout

CompoundNumber of ChlorinesMaximum Plasma Vitellogenin (VTG) InducedRelative PotencyReference
17β-Estradiol (E2)0~5 mg/mLHigh (Reference) nih.gov
4-hydroxy-2',4',6'-trichlorobiphenyl (OH-PCB 30)3~5 mg/mLHigh nih.gov
4-hydroxy-2',3',4',5'-tetrachlorobiphenyl (OH-PCB 61)40.048 mg/mL~100-fold lower than OH-PCB 30 nih.gov

This data clearly demonstrates that the specific substitution pattern, not just the general class of compound, dictates biological effect. The addition of one chlorine atom and the rearrangement of the others between OH-PCB 30 and OH-PCB 61 leads to a dramatic reduction in estrogenic activity. nih.gov This principle applies directly to this compound, indicating that its biological activities will be distinct from its other tetrachloro-biphenylol isomers due to the unique positioning of its hydroxyl group and chlorine atoms. Similarly, differences in degradability among isomers are expected based on the specific placement of ortho-chlorines and the distribution of chlorines between the two rings. nih.gov

Future Research Directions and Unanswered Questions

Exploration of Novel Biotransformation Pathways in Diverse Environmental Microorganisms

The biotransformation of PCBs into hydroxylated metabolites is a critical process influencing their persistence and toxicity in the environment. nih.gov While the formation of OH-PCBs in various organisms is known, the specific microbial pathways involved in the degradation of compounds like 2',3',4',5'-Tetrachloro-3-biphenylol are largely uncharacterized. Future research must focus on identifying and characterizing the diverse microorganisms capable of transforming this specific congener. Studies should aim to isolate and cultivate novel bacterial and fungal strains from contaminated sediments and soils, which are significant reservoirs of PCBs and their derivatives. acs.org Investigating the enzymatic machinery responsible for the hydroxylation and potential further degradation of this compound will be crucial. This includes identifying the specific cytochrome P450 monooxygenases or other enzymes involved in these biotransformation steps. Understanding the genetic basis of these pathways could pave the way for developing bioremediation strategies for sites contaminated with this and related compounds.

Comprehensive Understanding of Environmental Transport and Long-Range Dispersion

The environmental mobility of this compound is a key factor in determining its potential for widespread contamination. Unlike their parent PCBs, OH-PCBs exhibit higher water solubility and lower volatility due to the polar hydroxyl group. nih.gov This altered physicochemical profile suggests that their transport mechanisms in the environment will differ significantly from those of PCBs. Future research should focus on elucidating the partitioning behavior of this compound in various environmental compartments, including water, soil, sediment, and air. Studies are needed to determine its adsorption-desorption characteristics in different soil and sediment types, its potential for leaching into groundwater, and its atmospheric transport and deposition patterns. While increased water solubility may reduce long-range atmospheric transport compared to some PCBs, the potential for transport via oceanic currents and atmospheric water vapor warrants investigation. ntnu.no

Identification of Previously Undocumented Molecular Targets and Interaction Mechanisms in Eukaryotic Model Organisms

The toxicological effects of OH-PCBs can be more potent than their parent compounds, and they are known to act as endocrine disruptors. nih.gov However, the specific molecular targets and mechanisms of action for this compound in eukaryotic organisms remain largely unknown. Future research should employ a variety of non-human model organisms (e.g., zebrafish, nematodes, and cell cultures) to identify the key molecular initiating events and adverse outcome pathways associated with exposure to this compound. Investigating its binding affinity to various cellular receptors, such as the aryl hydrocarbon receptor (AhR) and hormone receptors, is a critical first step. Furthermore, studies should explore its potential to disrupt cellular signaling pathways, induce oxidative stress, and cause DNA damage. Identifying these molecular interactions is essential for understanding the potential ecological risks posed by this compound.

Integration of High-Throughput Omics Data for Holistic System-Level Understanding

To gain a comprehensive, system-level understanding of the biological impacts of this compound, future research must integrate high-throughput "omics" technologies. Transcriptomics (RNA-Seq), proteomics, and metabolomics can provide an unbiased and holistic view of the cellular responses to exposure. By analyzing changes in gene expression, protein abundance, and metabolite profiles in model organisms exposed to this compound, researchers can identify key pathways and biological processes that are perturbed. This approach can reveal novel mechanisms of toxicity and identify sensitive biomarkers of exposure and effect. For instance, transcriptomic studies can pinpoint alterations in metabolic and signaling pathways, while metabolomics can identify disruptions in endogenous metabolite levels, providing a functional readout of the toxicological impact.

Development of Advanced Computational Models for Predictive Environmental Behavior and Biological Impact (non-human)

Advanced computational models are invaluable tools for predicting the environmental fate and potential biological effects of chemicals, especially for data-poor compounds like this compound. Future research should focus on the development and refinement of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models specifically for OH-PCBs. These models can predict key parameters such as water solubility, octanol-water partition coefficient (Kow), and potential for bioaccumulation based on the molecular structure of this compound. Furthermore, physiologically based toxicokinetic (PBTK) models can be developed for model organisms to simulate the absorption, distribution, metabolism, and excretion of the compound, helping to predict target organ concentrations and potential toxicity. These in silico approaches can help prioritize research needs and support risk assessment efforts in the absence of extensive empirical data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3',4',5'-Tetrachloro-3-biphenylol
Reactant of Route 2
Reactant of Route 2
2',3',4',5'-Tetrachloro-3-biphenylol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.